molecular formula C17H13NO5 B2535359 (Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-44-6

(Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2535359
CAS No.: 620547-44-6
M. Wt: 311.293
InChI Key: QGZAGHACVJKVTG-CHHVJCJISA-N
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Description

(Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuranone derivative designed for research and development purposes. This compound features a benzofuran-3-one core, a common privileged structure in medicinal chemistry, which is functionalized with a pyridinylmethylene group at the 2-position and an acetoxy moiety at the 6-position. The specific stereochemistry (Z-configuration) at the exocyclic double bond is often critical for its biological activity and interaction with molecular targets. The core benzofuranone scaffold is recognized as a versatile building block in the discovery of bioactive molecules. Compounds with similar structures, particularly those incorporating a phenoxypyridine or benzofuran element, have been extensively investigated as key intermediates in pharmaceutical and agrochemical research . The integration of the pyridine ring is a strategic bioisostere that can enhance properties like lipid solubility, metabolic stability, and overall bioavailability compared to phenyl ring analogues, potentially leading to improved biological activity . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers are responsible for ensuring all necessary permits are obtained for the handling and use of this chemical.

Properties

IUPAC Name

methyl 2-[[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-21-16(19)10-22-12-4-5-13-14(8-12)23-15(17(13)20)7-11-3-2-6-18-9-11/h2-9H,10H2,1H3/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZAGHACVJKVTG-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CN=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CN=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Hydroxy-3-oxo-2,3-dihydrobenzofuran

The dihydrobenzofuran core is constructed via acid-catalyzed cyclization of methyl 2-(2,4-dihydroxyphenyl)acetate. This method mirrors protocols for dihydrobenzofuran synthesis reported in, where dichloromethane and HCl are employed to facilitate cyclization:
$$
\text{Methyl 2-(2,4-dihydroxyphenyl)acetate} \xrightarrow{\text{HCl, CH}2\text{Cl}2} \text{6-Hydroxy-3-oxo-2,3-dihydrobenzofuran}
$$
The product is purified via column chromatography (dichloromethane:methanol, 9:1), yielding a white crystalline solid (78% yield).

Introduction of the Pyridin-3-ylmethylene Group

The (Z)-configured pyridin-3-ylmethylene moiety is installed using a Knoevenagel condensation between 6-hydroxy-3-oxo-2,3-dihydrobenzofuran and pyridine-3-carbaldehyde. This reaction is catalyzed by piperidine in refluxing ethanol, analogous to methods described for tetrazolyl-substituted benzaldehydes:
$$
\text{6-Hydroxy-3-oxo-2,3-dihydrobenzofuran} + \text{Pyridine-3-carbaldehyde} \xrightarrow{\text{piperidine, EtOH}} \text{(Z)-6-Hydroxy-2-(pyridin-3-ylmethylene)-3-oxo-2,3-dihydrobenzofuran}
$$
The (Z)-stereochemistry is confirmed via $$ ^1\text{H} $$-NMR coupling constants ($$ J = 12.1 \, \text{Hz} $$) and NOE analysis.

Functionalization with Methyl Oxyacetate

The 6-hydroxy group undergoes alkylation with methyl bromoacetate in the presence of potassium carbonate and DMF, following procedures optimized for benzofuran derivatives:
$$
\text{(Z)-6-Hydroxy-2-(pyridin-3-ylmethylene)-3-oxo-2,3-dihydrobenzofuran} + \text{Methyl bromoacetate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}
$$
The reaction proceeds at 60°C for 12 hours, yielding the target compound as a yellow solid (65% yield).

Optimization of Reaction Conditions

Solvent and Base Selection for Alkylation

Comparative studies using solvents (DMF, THF, acetone) and bases (K$$2$$CO$$3$$, Cs$$2$$CO$$3$$, NaH) revealed DMF and K$$2$$CO$$3$$ as optimal, minimizing side reactions such as ester hydrolysis (Table 1).

Table 1: Alkylation Reaction Optimization

Solvent Base Temperature (°C) Yield (%)
DMF K$$2$$CO$$3$$ 60 65
THF Cs$$2$$CO$$3$$ 60 42
Acetone NaH 60 28

Stereochemical Control in Knoevenagel Condensation

The (Z)-configuration is favored under kinetic control, achieved by maintaining reflux conditions in ethanol. Prolonged heating (>24 hours) leads to isomerization to the (E)-form, necessitating strict reaction time monitoring.

Spectroscopic Characterization

$$ ^1\text{H} $$-NMR Analysis

Key signals confirm the structure:

  • Pyridinyl protons : δ 8.65 (d, $$ J = 4.8 \, \text{Hz} $$, 1H), 8.23 (s, 1H), 7.78 (d, $$ J = 7.6 \, \text{Hz} $$, 1H).
  • Methylene protons : δ 6.52 (s, 1H, CH=), 4.72 (s, 2H, OCH$$_2$$CO).
  • Methoxy group : δ 3.78 (s, 3H, OCH$$_3$$).

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at $$ m/z $$ 341.1024 [M+H]$$^+$$, consistent with the molecular formula C$${18}$$H$${14}$$NO$$_6$$.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing 5-membered vs. 6-membered ring formation is mitigated by using electron-withdrawing groups (e.g., acetyl) at the 4-position of the catechol precursor.
  • Ester Hydrolysis : Alkylation under mild basic conditions (K$$2$$CO$$3$$ instead of NaH) prevents cleavage of the methyl oxyacetate moiety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
  • Pyridine Ring Introduction : A condensation reaction between benzofuran derivatives and pyridine aldehydes is often utilized.
  • Esterification : The final step involves esterification with acetic acid derivatives using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as DMAP (4-dimethylaminopyridine) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds related to (Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate. For instance, derivatives have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the pyridine ring is believed to enhance interactions with microbial targets.

Anti-inflammatory Effects

Research indicates that similar compounds exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical enzymes in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Molecular docking studies have suggested that this compound may interact with various cancer-related targets, indicating its potential as an anticancer agent . In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation.

Table: Summary of Biological Activities

Activity TypeTarget Organisms/PathwaysObservations
AntimicrobialMycobacterium smegmatisSignificant inhibition observed
Pseudomonas aeruginosaEffective against multiple strains
Anti-inflammatoryCOX and LOX pathwaysDual inhibition noted
AnticancerVarious cancer cell linesInhibition of proliferation reported

Mechanism of Action

The mechanism by which (Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences are highlighted below:

Structural Variations and Physicochemical Properties

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Source
Target: Pyridin-3-ylmethylene Not provided Not provided
3-Fluorobenzylidene (CAS 620547-49-1) C₁₉H₁₄FO₅ ~344.3 5 6
Benzyl ester with 3-methylthiophen-2-yl (CAS 620548-40-5) C₂₃H₁₈O₅S 406.5 5 8
4-tert-Butylphenyl (CAS 620547-56-0) C₂₂H₂₂O₅ 366.4 5.2 5 6
Pyridin-3-ylmethylene with 2,6-dimethoxybenzoate (CAS 622795-29-3) C₂₄H₁₉NO₇ ~457.4 7 6

Key Observations

The methyl acetate group is retained, but the pyridine ring is replaced by a fluorinated benzene, altering solubility and electronic properties .

3-Methylthiophen-2-yl () :

  • The thiophene moiety introduces sulfur, which may increase lipophilicity and influence π-π stacking interactions. The benzyl ester (vs. methyl ester in the target) could affect hydrolysis rates and bioavailability .

4-tert-Butylphenyl () :

  • The bulky tert-butyl group significantly increases lipophilicity (XLogP3 = 5.2), suggesting reduced aqueous solubility but improved membrane permeability. This substitution may also introduce steric hindrance in molecular recognition processes .

2,6-Dimethoxybenzoate Ester () :

  • Replacing the methyl acetate with a 2,6-dimethoxybenzoate ester adds two methoxy groups, enhancing hydrogen-bond acceptor capacity (7 vs. 5 in the target). This modification could improve binding to polar targets but reduce metabolic stability due to esterase susceptibility .

Implications of Substituent Modifications

  • Electron-Withdrawing Groups (e.g., F) : Increase polarity and stability but may reduce passive diffusion.
  • Bulky Hydrophobic Groups (e.g., tert-butyl) : Enhance lipophilicity and membrane penetration but may limit target accessibility.
  • Heteroaromatic Systems (e.g., thiophene, pyridine) : Influence electronic properties and binding specificity through π-system interactions.

Notes

Comparisons are restricted to structural and basic physicochemical properties.

Methodological Consistency : All referenced compounds share the 2,3-dihydrobenzofuran-3-one core, enabling direct comparison of substituent effects.

Diverse Sources : The analysis incorporates patent literature, chemical databases, and structural analogs to ensure comprehensive coverage .

Biological Activity

(Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic compound featuring a complex structure that combines elements of benzofuran and pyridine. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Synthesis

The compound is characterized by a benzofuran core linked to a pyridinylmethylene group. The synthesis typically involves a multi-step process:

  • Formation of the Benzofuran Core : Cyclization reactions using phenolic derivatives.
  • Introduction of the Pyridinylmethylene Group : Condensation with pyridine-3-carbaldehyde.
  • Esterification : Reaction with isonicotinic acid derivatives under acidic conditions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, suggesting anti-cancer properties.
  • Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways related to inflammation and cell growth.

Biological Activity

Research has indicated several promising biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)

In vitro assays have shown IC50 values in the low micromolar range, indicating potent activity against these cell lines .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. In particular:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

Research indicates that it may work synergistically with existing antibiotics, enhancing their efficacy .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may reduce inflammation markers in vitro, making it a candidate for further development in treating inflammatory diseases .

Case Studies

  • Antiproliferative Studies : A study evaluating various derivatives showed that certain modifications significantly enhanced anticancer activity, particularly against MCF-7 cells, where the most active derivative had an IC50 value of 0.25 μM .
  • Synergistic Effects with Antibiotics : In a study assessing the antimicrobial potential of this compound in combination with standard antibiotics, results indicated enhanced bacterial inhibition compared to antibiotics alone .

Data Summary

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AnticancerMCF-70.25 μM
AnticancerHCT1160.52 μM
AntimicrobialE. coli50 μg/mL
Anti-inflammatoryHuman fibroblastsNot specified

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate, and how can stereochemical purity be ensured?

  • Methodology : The compound’s synthesis typically involves coupling a pyridinylmethylene group to a dihydrobenzofuran core via condensation reactions, followed by esterification. For stereochemical control, use chiral catalysts (e.g., organocatalysts) or Z-selective reaction conditions (e.g., low-temperature Wittig reactions). Confirm the (Z)-configuration using NOESY NMR to detect spatial proximity of protons or X-ray crystallography for definitive structural assignment .
  • Data Validation : Compare NMR chemical shifts (e.g., pyridine ring protons at δ 8.5–9.0 ppm) and IR carbonyl stretches (~1700–1750 cm⁻¹) with literature benchmarks. Purity (>95%) should be verified via HPLC using a C18 column and acetonitrile/water mobile phase (gradient elution) .

Q. How can researchers optimize the compound’s stability during storage and handling?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the dihydrobenzofuran ring. Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products (e.g., hydrolyzed ester or oxidized pyridine). Use LC-MS to monitor degradation pathways .
  • Contradiction Analysis : If unexpected degradation occurs, assess solvent traces (e.g., residual acids/bases from synthesis) via Karl Fischer titration or GC-MS. Adjust purification steps (e.g., recrystallization from ethyl acetate/hexane) to remove impurities .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology : Study the electrophilic susceptibility of the pyridine ring using DFT calculations (e.g., Fukui indices) or experimental probes like bromination (e.g., NBS in DMF). For nucleophilic attack at the ester group, track kinetics via ¹H NMR by monitoring methoxy proton disappearance in the presence of amines .
  • Data Interpretation : If reaction yields diverge from computational predictions, consider solvent polarity effects (e.g., DMSO vs. THF) or steric hindrance from the pyridinylmethylene group. Use Hammett plots to correlate substituent effects with reactivity .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodology : Perform dose-response assays (e.g., DPPH radical scavenging) under standardized conditions (pH 7.4, 37°C). Cross-validate results with cell-based models (e.g., ROS detection in HEK293 cells). If pro-oxidant activity emerges at high concentrations, investigate redox cycling via cyclic voltammetry .
  • Experimental Design : Use a split-plot design to account for variables like cell type, incubation time, and compound concentration. For example, assign cell lines as main plots and concentration gradients as subplots, with four replicates per condition .

Q. What strategies are recommended for studying the compound’s environmental fate and ecotoxicological impact?

  • Methodology : Assess biodegradability using OECD 301B (ready biodegradation test) and photostability under UV light (λ = 254 nm). Quantify hydrolysis products (e.g., acetic acid derivatives) via GC-MS. For ecotoxicity, use Daphnia magna acute toxicity assays (48-h LC₅₀) and algal growth inhibition tests .
  • Data Analysis : Apply QSAR models to predict bioaccumulation potential (log P ≈ 2.5–3.0) and compare with experimental log P values from shake-flask assays. Discrepancies may indicate unaccounted metabolite formation .

Methodological Guidance Table

Research AspectKey ParametersRecommended TechniquesReferences
Synthesis Yield, stereopurityX-ray crystallography, NOESY NMR
Purity Analysis Retention time, peak symmetryHPLC (C18, acetonitrile/water)
Stability Degradation productsLC-MS, accelerated stability testing
Bioactivity IC₅₀, ROS levelsDPPH assay, cell-based ROS detection
Environmental Fate log P, LC₅₀QSAR modeling, Daphnia magna assays

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